molecular formula C29H37NO4 B1205801 Bucromarone CAS No. 78371-66-1

Bucromarone

Cat. No. B1205801
CAS RN: 78371-66-1
M. Wt: 463.6 g/mol
InChI Key: DYGLNTZLBQBOPT-UHFFFAOYSA-N
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Description

Bucromarone is a chemical compound with the molecular formula C29H37NO4 . It is used as a cardiac depressant .


Molecular Structure Analysis

The molecular structure of Bucromarone is determined by its molecular formula, C29H37NO4 . The analysis of molecular structures typically involves techniques such as X-ray crystallography and electron diffraction .


Physical And Chemical Properties Analysis

Bucromarone has a molecular weight of 463.608 Da . The physical and chemical properties of a compound can be determined by various factors including its molecular structure and the nature of the chemical bonds it contains .

Scientific Research Applications

Metabolism and Disposition in Animals

  • Study Overview : Research conducted by Maurizis et al. (1991) investigated the metabolism and disposition of bucromarone in rats and mice. The study found that more than 90% of administered bucromarone was excreted in bile, with significant metabolism occurring in the liver. This led to a conclusion that bucromarone undergoes extensive metabolism, resulting in potentially pharmacologically active metabolites. The study provides crucial insights into the biodistribution and metabolism of bucromarone in animal models (Maurizis et al., 1991).

Radiolabeled Compound Synthesis

  • Study Overview : A study by Nicolas et al. (1986) focused on the synthesis of 14C-bucromarone. The study successfully synthesized 14C-labeled bucromarone succinate and hydrochloride, which are crucial for tracing the drug's distribution and interactions in biological systems. This development aids in understanding the pharmacokinetics and dynamics of bucromarone (Nicolas et al., 1986).

Radiometric Determination in Human Plasma

  • Study Overview : Research conducted by Everett et al. (1989) developed a novel method for determining [14C]bucromarone in human plasma. This method, which involved high-performance liquid chromatography, provided a means to quantify bucromarone in plasma samples accurately. This advancement is significant for clinical pharmacokinetic studies of bucromarone (Everett et al., 1989).

properties

IUPAC Name

2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGLNTZLBQBOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868475
Record name 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucromarone

CAS RN

78371-66-1
Record name Bucromarone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078371661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(3-(Dibutylamino)propoxy)-3,5-dimethylbenzoyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCROMARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI688O846T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JC Maurizis, C Nicolas, M Verny, M Ollier… - Drug metabolism and …, 1991 - ASPET
… after po administration suggested that bucromarone was well absorbed through … bucromarone was extensively metabolized after both administration routes. Unchanged bucromarone …
Number of citations: 6 dmd.aspetjournals.org
DW Everett, JE Foley, SM Singhvi, SH Weinstein… - … of Chromatography B …, 1989 - Elsevier
… bucromarone hydrochloride to each plasma sample as an internal standard; the plasma sample was then extracted, and the bucromarone was … The concentration of [ “C]bucromarone in …
Number of citations: 4 www.sciencedirect.com
C Nicolas, M Verny, JC Maurizis… - Journal of Labelled …, 1986 - Wiley Online Library
… The anti-arrythmic properties of Bucromarone were studied in a work devoted to the … With this object, we undertook the 14C-labelling of Bucromarone at both the 2-position of the …
M Naveed, N Ain, T Aziz, I Ali, M SHABBIR… - European Review for …, 2023 - researchgate.net
OBJECTIVE: Staphylococcus aureus-induced toxic shock syndrome (TSS) is a rare, but potentially fatal disease with limited treatment options. The emergence of antibiotic-resistant …
Number of citations: 4 www.researchgate.net
S Bihorel, G Camenisch, M Lemaire… - Pharmaceutical …, 2007 - Springer
Purpose The selective protein tyrosine kinase inhibitor, imatinib, inhibits the growth of glioma cells in preclinical models, but its poor brain distribution limits its efficacy in patients. P-…
Number of citations: 88 link.springer.com
FJ Belas, IA Blair - Journal of liposome research, 2001 - Taylor & Francis
Mass spectrometry (MS) has become one of the most important analytical tools employed in the analysis of pharmaceuticals. This can most likely be attributed to the availability of new …
Number of citations: 4 www.tandfonline.com
FJ Belas, IA Blair - Eastern Hemisphere Distribution, 2002 - library.sari-mutiara.ac.id
… In other studies, a new urinary hydroxylated metabolite of aprophen in the rat was identified (188), and the antiarrhythmic agent, bucromarone was shown to undergo both O-and N-…
Number of citations: 1 library.sari-mutiara.ac.id
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
A Crowe, A Bruelisauer, L Duerr, P Guntz… - Drug Metabolism and …, 1999 - ASPET
The new immunosuppressive agent, SDZ-RAD, and its analog rapamycin were examined for intestinal absorption, metabolism, and bioavailability in Wistar rats. Intestinal first-pass …
Number of citations: 163 dmd.aspetjournals.org
J PONSONNAILLE, B CITRON… - …, 1986 - AMER HEART ASSOC 7272 …
Number of citations: 0

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